![molecular formula C11H21NO2 B6262011 1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid CAS No. 17138-10-2](/img/no-structure.png)
1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid
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Description
“1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid” is a complex organic compound. It contains a cyclohexane ring, which is a six-membered ring with single bonds . The compound is substituted with an amino group, a carboxylic acid group, a methyl group, and an isopropyl group .
Molecular Structure Analysis
The cyclohexane ring in the molecule is not flat but adopts a puckered conformation to minimize ring strain . The various substituents (amino, carboxylic acid, methyl, and isopropyl groups) are attached to different carbon atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For instance, the presence of polar functional groups like the amino and carboxylic acid groups could influence its solubility in different solvents .Scientific Research Applications
- Cyclohexanecarboxylic acid serves as a starting reagent for the synthesis of polyketide-type antibiotics . Researchers explore its potential in creating novel antibiotic compounds to combat bacterial infections .
- As a cyclic hydrocarbon, cyclohexanecarboxylic acid falls into the category of cycloalkanes . Understanding its reactivity, stability, and behavior within cycloalkane frameworks is essential for organic chemists .
Antibiotic Synthesis
Cycloalkane Chemistry
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid involves the conversion of a commercially available starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Isopropylamine", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylamine in the presence of sodium borohydride to form 1-amino-5-methylcyclohexane.", "Step 2: 1-amino-5-methylcyclohexane is then reacted with isopropylamine and sodium cyanoborohydride to form 1-amino-5-methyl-2-(propan-2-yl)cyclohexane.", "Step 3: The resulting compound is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "Step 4: The carboxylic acid is then converted to its ethyl ester using ethyl acetate and hydrochloric acid.", "Step 5: The ethyl ester is then hydrolyzed with sodium hydroxide to form the final product, 1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid." ] } | |
CAS RN |
17138-10-2 |
Product Name |
1-amino-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid |
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.3 |
Purity |
95 |
Origin of Product |
United States |
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